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molecular formula C14H24O4 B1665097 Pentaerythritol triallyl ether CAS No. 1471-17-6

Pentaerythritol triallyl ether

Cat. No. B1665097
M. Wt: 256.34 g/mol
InChI Key: FYRWKWGEFZTOQI-UHFFFAOYSA-N
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Patent
US08282912B2

Procedure details

30.7 g (0.12 mol) of pentaerythritol triallylether was dissolved in 100 ml of dry THF and 4.4 g (0.18 mol) of NaH was added in small portions while stirring. After gas evolution had ceased, 16 ml (0.18 mol) of allyl bromide was added and the reaction mixture was stirred overnight at room temperature. In order to drive the reaction to completion, it was subsequently brought to reflux and stirred for 1 hr. The precipitated salts were removed by filtration over ca. 1 cm of Celite 545 and the solvent and excess allyl bromide were evaporated, yielding 35.3 g (99.5%) of a pale yellow oil. The raw product was dissolved in 100 ml of diethyl ether and washed subsequently with 50 ml of 0.1 M aqueous KHSO4 and 50 ml of saturated aqueous NaHCO3 solution. Drying the organic layer with MgSO4 and evaporation of the solvent yielded 34.4 g (97%) of the pure product.
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Yield
99.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][C:6]([CH2:17][OH:18])([CH2:12][O:13][CH2:14][CH:15]=[CH2:16])[CH2:7][O:8][CH2:9][CH:10]=[CH2:11])[CH:2]=[CH2:3].[H-].[Na+].[CH2:21](Br)[CH:22]=[CH2:23]>C1COCC1>[CH2:9]([O:8][CH2:7][C:6]([CH2:17][O:18][CH2:23][CH:22]=[CH2:21])([CH2:12][O:13][CH2:14][CH:15]=[CH2:16])[CH2:5][O:4][CH2:1][CH:2]=[CH2:3])[CH:10]=[CH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
30.7 g
Type
reactant
Smiles
C(C=C)OCC(COCC=C)(COCC=C)CO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction to completion, it
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitated salts were removed by filtration over ca. 1 cm of Celite 545
CUSTOM
Type
CUSTOM
Details
the solvent and excess allyl bromide were evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OCC(COCC=C)(COCC=C)COCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 35.3 g
YIELD: PERCENTYIELD 99.5%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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